molecular formula C7H7BrO3S B2962740 3-Bromo-4-methoxybenzene-1-sulfinic acid CAS No. 1368512-69-9

3-Bromo-4-methoxybenzene-1-sulfinic acid

Cat. No. B2962740
CAS RN: 1368512-69-9
M. Wt: 251.09
InChI Key: LFMHRPBIGIGVMR-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzene-1-sulfinic acid, also known as BMBS, is a compound used in scientific research and industry. It has a molecular formula of C7H7BrO4S and a molecular weight of 267.1 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4-methoxybenzene-1-sulfinic acid are not detailed in the literature, similar compounds with –SO3H functional groups have been used as catalysts in organic reactions . These acidic ionic liquids can act as safer substitutes for volatile organic solvents or traditional Brønsted or Lewis acid catalysts .

Scientific Research Applications

Solvolytic Nucleophilic Substitution

Studies have elucidated the role of neighboring methoxyl groups in solvolytic nucleophilic substitution reactions. The investigation into the solvolysis of ω-methoxy-1-alkyl bromobenzene-sulfonates reveals the significant impact of methoxyl participation, particularly in cases where anchimerically assisted ionization dominates. This research provides insight into the mechanisms of reaction and potential applications in synthetic organic chemistry (Winstein et al., 1958).

Reactions with Furan Compounds

Research into the regioselectivity of reactions between methoxydehydrobenzenes and furans has been conducted to understand the cycloadducts formed from these interactions. Such studies are crucial for developing synthetic pathways in organic chemistry, offering potential routes for creating complex molecular architectures (Giles et al., 1991).

Bromophenol Derivatives from Marine Algae

The isolation of bromophenol derivatives from marine algae has highlighted the potential of naturally occurring compounds for pharmaceutical and biotechnological applications. These compounds, which include derivatives structurally related to 3-Bromo-4-methoxybenzene-1-sulfinic acid, have been evaluated for their activity against human cancer cell lines and microorganisms, underscoring the importance of marine natural products in drug discovery and development (Zhao et al., 2004).

Antioxidant Activity of Marine Red Alga

A study on the isolation, characterization, and evaluation of antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides, including compounds related to 3-Bromo-4-methoxybenzene-1-sulfinic acid, has contributed to the understanding of natural antioxidants. These findings suggest that such compounds could be beneficial in preventing oxidative stress-related diseases, offering a natural alternative to synthetic antioxidants (Li et al., 2011).

Development of Proton Exchange Membranes

In the field of materials science, research into the development of poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains has incorporated methoxyphenyl groups, akin to the structure of 3-Bromo-4-methoxybenzene-1-sulfinic acid. Such materials are pivotal for advancing fuel cell technologies, highlighting the role of organic synthesis in creating high-performance materials for sustainable energy solutions (Wang et al., 2012).

properties

IUPAC Name

3-bromo-4-methoxybenzenesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-11-7-3-2-5(12(9)10)4-6(7)8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMHRPBIGIGVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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